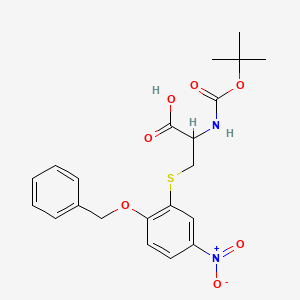

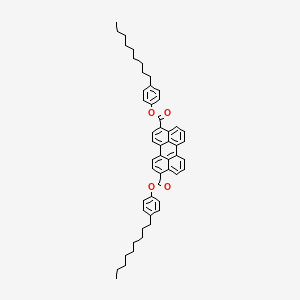

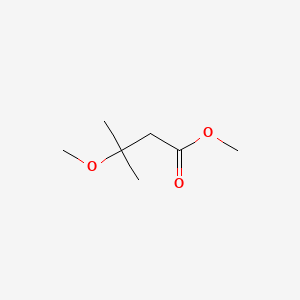

![molecular formula C13H16O7S B12284088 (2,3-Dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) 4-methylbenzenesulfonate CAS No. 30923-30-9](/img/structure/B12284088.png)

(2,3-Dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) 4-methylbenzenesulfonate

説明

1,6-アンヒドロ-2-O-p-トルエンスルホニル-β-D-グルコピラノースは、バイオメディカルおよび医薬品研究において重要な可能性を秘めた化合物です。これは、グルコース、特にグルコピラノースの誘導体であり、トルエンスルホニル基が修飾されています。 この化合物は、炭水化物ベースの医薬品の合成における前駆体としての役割で知られています .

2. 製法

合成経路と反応条件

1,6-アンヒドロ-2-O-p-トルエンスルホニル-β-D-グルコピラノースは、通常、1,6-アンヒドロ-β-D-グルコピラノースとp-トルエンスルホニルクロリド(PTSC)との反応によって合成されます。この反応は、触媒として作用するピリジンなどの塩基の存在下で行われます。 反応条件は通常、目的生成物の選択的生成を確保するために、約0〜5℃の温度を維持することを伴います .

工業生産方法

工業的な環境では、1,6-アンヒドロ-2-O-p-トルエンスルホニル-β-D-グルコピラノースの生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高純度の試薬と制御された反応条件の使用が含まれ、最終生成物の高収率と純度を実現します。 反応は、通常、一貫性と品質を確保するために、正確な温度とpH制御を備えた大型反応器で行われます .

準備方法

Synthetic Routes and Reaction Conditions

1,6-Anhydro-2-O-p-toluenesulfonyl-b-D-glucopyranose is typically synthesized through the reaction of 1,6-anhydro-b-D-glucopyranose with p-toluenesulfonyl chloride (PTSC). The reaction is carried out in the presence of a base, such as pyridine, which acts as a catalyst. The reaction conditions usually involve maintaining the temperature at around 0-5°C to ensure the selective formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 1,6-Anhydro-2-O-p-toluenesulfonyl-b-D-glucopyranose follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve a high yield and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pH control to ensure consistency and quality .

化学反応の分析

反応の種類

1,6-アンヒドロ-2-O-p-トルエンスルホニル-β-D-グルコピラノースは、以下を含むさまざまな化学反応を起こします。

置換反応: トルエンスルホニル基は、適切な条件下で他の官能基と置換することができます。

酸化と還元: この化合物は、酸化と還元反応を起こすことができ、さまざまな誘導体の生成につながります。

加水分解: この化合物は、加水分解されて1,6-アンヒドロ-β-D-グルコピラノースとp-トルエンスルホン酸を生じます.

一般的な試薬と条件

置換反応: 一般的な試薬には、アミンやチオールなどの求核剤が含まれます。反応は、通常、ジメチルホルムアミド(DMF)またはジメチルスルホキシド(DMSO)などの極性溶媒中で、高温で行われます。

酸化と還元: 酸化には過マンガン酸カリウム(KMnO4)、還元には水素化ホウ素ナトリウム(NaBH4)などの試薬が一般的に使用されます。

加水分解: 加水分解には、酸性または塩基性条件を採用できます。塩酸(HCl)または水酸化ナトリウム(NaOH)が一般的な試薬です.

生成される主要な生成物

置換反応: 使用された求核剤に応じて、さまざまな置換誘導体。

酸化と還元: 官能基が変化した、この化合物の酸化または還元形式。

科学的研究の応用

1,6-アンヒドロ-2-O-p-トルエンスルホニル-β-D-グルコピラノースは、科学研究において幅広い用途があります。

化学: これは、複雑な炭水化物分子の合成やグリコシル化反応におけるビルディングブロックとして使用されます。

生物学: この化合物は、炭水化物代謝と酵素相互作用の研究に使用されます。

医学: これは、特に糖尿病やがんなどの疾患を標的にした炭水化物ベースの薬剤の開発における前駆体として役立ちます。

作用機序

1,6-アンヒドロ-2-O-p-トルエンスルホニル-β-D-グルコピラノースの作用機序には、特定の分子標的と経路との相互作用が含まれます。

分子標的: この化合物は、グリコシダーゼやグリコシルトランスフェラーゼなどの炭水化物代謝に関与する酵素と相互作用します。

6. 類似化合物の比較

類似化合物

1,6-アンヒドロ-2,4-ジ-O-p-トルエンスルホニル-β-D-グルコピラノース: 2つのトルエンスルホニル基を持つ別の誘導体であり、同様の合成用途に使用されます.

独自性

1,6-アンヒドロ-2-O-p-トルエンスルホニル-β-D-グルコピラノースは、その特定の置換パターンによって独自であり、異なる反応性と機能特性を付与します。 この独自性は、炭水化物ベースの医薬品の合成や炭水化物代謝の研究において特に価値があります .

類似化合物との比較

Similar Compounds

1,6-Anhydro-2,4-di-O-p-toluenesulfonyl-b-D-glucopyranose: Another derivative with two toluenesulfonyl groups, used in similar synthetic applications.

Levoglucosan: A related compound without the toluenesulfonyl group, used as a starting material in various chemical syntheses.

Uniqueness

1,6-Anhydro-2-O-p-toluenesulfonyl-b-D-glucopyranose is unique due to its specific substitution pattern, which imparts distinct reactivity and functional properties. This uniqueness makes it particularly valuable in the synthesis of carbohydrate-based pharmaceuticals and in studies of carbohydrate metabolism .

特性

IUPAC Name |

(2,3-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O7S/c1-7-2-4-8(5-3-7)21(16,17)20-12-11(15)10(14)9-6-18-13(12)19-9/h2-5,9-15H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLBPXGGBTQVDQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2C(C(C3COC2O3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10310349 | |

| Record name | (2,3-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10310349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30923-30-9 | |

| Record name | NSC226075 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226075 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,3-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10310349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

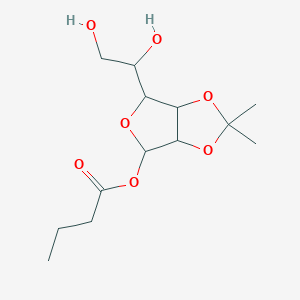

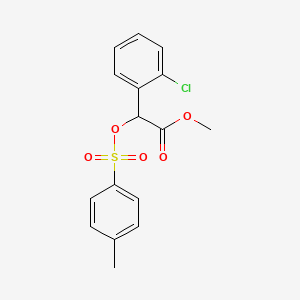

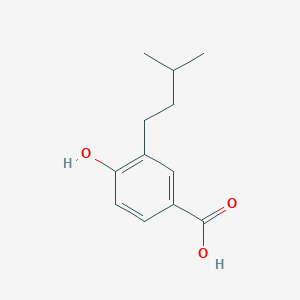

![1,1'-Cyclohexylidenebis[4-chlorobenzene]](/img/structure/B12284011.png)

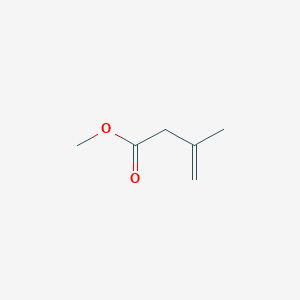

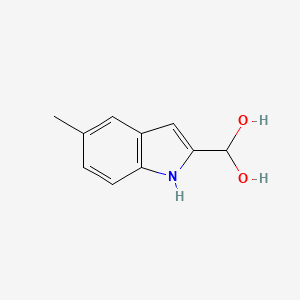

![5-O-[4-acetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B12284052.png)

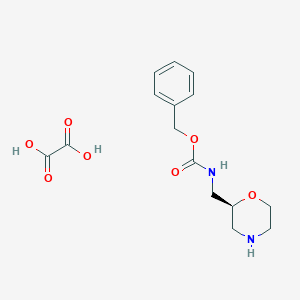

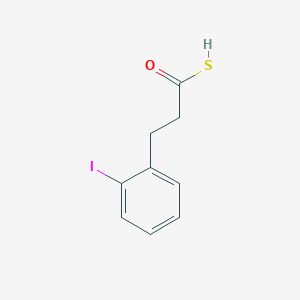

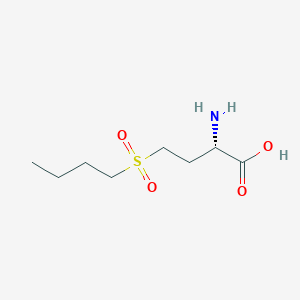

![3-Bromo-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12284060.png)